molecular formula C13H8F2O2 B6369251 2-(2,3-Difluorophenyl)benzoic acid CAS No. 1261911-01-6

2-(2,3-Difluorophenyl)benzoic acid

Cat. No.: B6369251
CAS No.: 1261911-01-6
M. Wt: 234.20 g/mol
InChI Key: JIPLVCNWUTXQTI-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted at the 2-position with a 2,3-difluorophenyl group.

Properties

IUPAC Name

2-(2,3-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-7-3-6-9(12(11)15)8-4-1-2-5-10(8)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPLVCNWUTXQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683278
Record name 2',3'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-01-6
Record name 2',3'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated benzoic acid under palladium catalysis. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(2,3-Difluorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

The position of fluorine atoms and the attachment site of the difluorophenyl group significantly affect molecular properties. Key analogues include:

Compound Name Molecular Weight Substituent Positions (Benzoic Acid/Difluorophenyl) Key Properties/Applications Evidence ID
2-(2,3-Difluorophenyl)benzoic acid 234.2 (estimated) Benzoic acid (2), Difluorophenyl (2,3) Hypothesized antimicrobial activity
4-(2,3-Difluorophenyl)benzoic acid 234.2 Benzoic acid (4), Difluorophenyl (2,3) Suppresses S. aureus virulence
3,5-Difluorobenzoic acid 158.10 Benzoic acid (3,5) Chemical synthesis intermediate
2-(2,3-Difluorophenyl)propanoic acid 186.16 Propanoic acid (2), Difluorophenyl (2,3) Altered solubility profile
Mefenamic acid 241.29 Anthranilic acid (2), Dimethylphenyl (2,3) NSAID (COX-2 inhibition)

Key Observations :

  • Positional Isomerism : 4-(2,3-Difluorophenyl)benzoic acid (dFPB5) demonstrates antimicrobial activity against S. aureus, suggesting that the attachment site (4 vs. 2 on benzoic acid) modulates target binding .
  • Substituent Effects: Mefenamic acid, which replaces fluorine with methyl groups and incorporates an amino linkage, exhibits anti-inflammatory activity via COX-2 inhibition . This highlights how fluorine’s electron-withdrawing nature may redirect biological targeting compared to electron-donating methyl groups.

Electronic and Steric Effects

  • Fluorine vs. Methoxy Groups : Methoxy-substituted benzoic acids (e.g., 2,3-DMOBA in ) are used in UV-absorbing materials due to their electron-donating properties. In contrast, fluorine’s electron-withdrawing nature in this compound may enhance stability in oxidative environments or improve binding to electrophilic biological targets .

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